molecular formula C13H8ClNO2 B12888796 5-Chloro-2-phenyl-1,3-benzoxazol-6-ol CAS No. 136742-04-6

5-Chloro-2-phenyl-1,3-benzoxazol-6-ol

Katalognummer: B12888796
CAS-Nummer: 136742-04-6
Molekulargewicht: 245.66 g/mol
InChI-Schlüssel: IVBUMMCLIHGEND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-phenylbenzo[d]oxazol-6-ol is a chemical compound with the molecular formula C13H8ClNO It belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenylbenzo[d]oxazol-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with a chlorinated benzoyl chloride derivative in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the benzoxazole ring.

Industrial Production Methods

Industrial production methods for 5-Chloro-2-phenylbenzo[d]oxazol-6-ol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-phenylbenzo[d]oxazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Halogen substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-phenylbenzo[d]oxazol-6-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Chloro-2-phenylbenzo[d]oxazol-6-ol involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is facilitated by hydrophobic and hydrogen bonding interactions between the compound and the enzyme.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylbenzo[d]oxazole: Similar structure but lacks the chlorine substituent.

    5-Chloro-2-phenylbenzo[d]thiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.

    2-Phenylbenzoxazole: Another benzoxazole derivative with different substituents.

Uniqueness

5-Chloro-2-phenylbenzo[d]oxazol-6-ol is unique due to the presence of both a chlorine atom and a phenyl group, which confer specific chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions, while the phenyl group contributes to its hydrophobic interactions in biological systems.

Eigenschaften

CAS-Nummer

136742-04-6

Molekularformel

C13H8ClNO2

Molekulargewicht

245.66 g/mol

IUPAC-Name

5-chloro-2-phenyl-1,3-benzoxazol-6-ol

InChI

InChI=1S/C13H8ClNO2/c14-9-6-10-12(7-11(9)16)17-13(15-10)8-4-2-1-3-5-8/h1-7,16H

InChI-Schlüssel

IVBUMMCLIHGEND-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3O2)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.